Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide
Overview
Description
Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C10H9BrN2O2 . It is a solid substance and is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate involves a mixture of 5-bromo-2-aminopyridine and ethyl bromopyruvate in ethanol, which is refluxed for 6 hours .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3 . This indicates the presence of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.1 . It is a solid at room temperature . .
Scientific Research Applications
-
Anti-FtsZ Agents in Bacterial Research
- Summary of Application : Docking studies have identified this compound as a potential anti-FtsZ agent that binds to the Vitamin K3-binding region of a homology model generated for S. pneumoniae FtsZ . FtsZ is a protein essential for bacterial cell division, so inhibiting it could provide a new approach to antibacterial therapy.
- Methods of Application : This involves computational docking studies to predict how the compound binds to the target protein, followed by synthesis of the compound and biological assays to test its activity against S. pneumoniae .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2.BrH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHQSFVEVPBJCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670606 | |
Record name | Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide | |
CAS RN |
1177092-98-6 | |
Record name | Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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